molecular formula C18H22O5 B14207372 4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid CAS No. 827321-90-4

4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid

Cat. No.: B14207372
CAS No.: 827321-90-4
M. Wt: 318.4 g/mol
InChI Key: PTQVUJYBZXRXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid is a chemical compound with the molecular formula C18H24O5. It is a derivative of benzoic acid, featuring an acryloyloxy group and an oct-6-en-1-yloxy chain. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acryloyloxy group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Scientific Research Applications

4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid involves its interaction with various molecular targets. The acryloyloxy group can undergo polymerization reactions, forming cross-linked networks. This property is particularly useful in the development of polymeric materials and drug delivery systems. The compound’s ability to undergo substitution reactions also makes it a versatile intermediate in organic synthesis [3][3].

Comparison with Similar Compounds

Similar Compounds

  • 4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid
  • 4-{[6-(Acryloyloxy)hexyl]oxy}benzoic acid
  • 4-{[9-(Acryloyloxy)nonyl]oxy}benzoic acid

Uniqueness

4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid is unique due to the presence of the oct-6-en-1-yloxy chain, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it suitable for specialized applications in polymer science and materials engineering [3][3].

Properties

CAS No.

827321-90-4

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

4-(8-prop-2-enoyloxyoct-6-enoxy)benzoic acid

InChI

InChI=1S/C18H22O5/c1-2-17(19)23-14-8-6-4-3-5-7-13-22-16-11-9-15(10-12-16)18(20)21/h2,6,8-12H,1,3-5,7,13-14H2,(H,20,21)

InChI Key

PTQVUJYBZXRXSU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC=CCCCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.